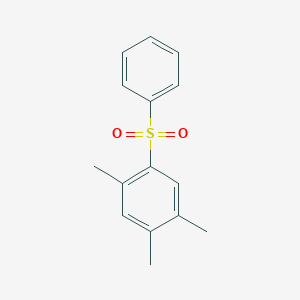
1,2,4-Trimethyl-5-(phenylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trimethyl-5-(phenylsulfonyl)benzene, also known as TPSB, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. TPSB is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C16H18O2S. This compound has shown promise in various fields, including medicinal chemistry, materials science, and organic synthesis. In
Aplicaciones Científicas De Investigación
1,2,4-Trimethyl-5-(phenylsulfonyl)benzene has shown promise in various scientific research applications, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been identified as a potential lead compound for the development of novel anti-cancer agents. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
In materials science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties. For example, this compound has been incorporated into conjugated polymers to improve their solubility and thermal stability. This compound has also been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with high surface area and gas storage capacity.
In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds, including sulfones, sulfonamides, and sulfonylureas. This compound has also been used as a catalyst for various organic reactions, including Michael addition, aldol condensation, and Suzuki coupling.
Mecanismo De Acción
The mechanism of action of 1,2,4-Trimethyl-5-(phenylsulfonyl)benzene in various scientific research applications is not fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting the activity of various enzymes and proteins involved in cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling and glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, induces apoptosis, and disrupts cell cycle progression. In vivo studies have shown that this compound exhibits anti-tumor activity in mouse models of breast and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,4-Trimethyl-5-(phenylsulfonyl)benzene has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. This compound is also relatively easy to synthesize in large quantities, making it an attractive compound for scale-up studies. However, this compound has some limitations for lab experiments, including its potential toxicity and limited water solubility.
Direcciones Futuras
There are several future directions for research on 1,2,4-Trimethyl-5-(phenylsulfonyl)benzene. One potential direction is the development of this compound-based anti-cancer agents with improved efficacy and selectivity. Another direction is the synthesis of novel organic materials and MOFs using this compound as a building block. Additionally, further studies are needed to elucidate the mechanism of action of this compound in various scientific research applications and to explore its potential applications in other fields, such as catalysis and electrochemistry.
Conclusion
In conclusion, this compound is a promising compound for scientific research with potential applications in medicinal chemistry, materials science, and organic synthesis. The synthesis method of this compound has been optimized in recent years, and various modifications have been made to improve the efficiency and scalability of the synthesis process. This compound exhibits potent cytotoxic activity against various cancer cell lines, induces apoptosis, and disrupts cell cycle progression. However, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of 1,2,4-Trimethyl-5-(phenylsulfonyl)benzene can be achieved through a multi-step process that involves the reaction of 2,4,6-trimethylbenzene with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity. This method has been optimized in recent years, and various modifications have been made to improve the efficiency and scalability of the synthesis process.
Propiedades
Fórmula molecular |
C15H16O2S |
|---|---|
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C15H16O2S/c1-11-9-13(3)15(10-12(11)2)18(16,17)14-7-5-4-6-8-14/h4-10H,1-3H3 |
Clave InChI |
ONQVQRJKLWFABS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)C2=CC=CC=C2)C |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)




![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)
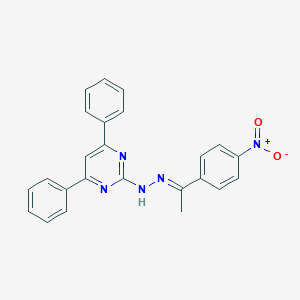
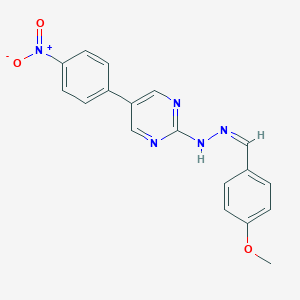
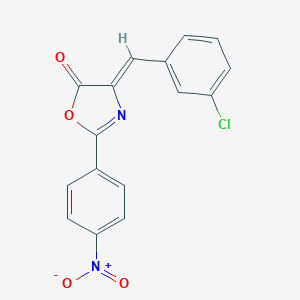

![Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)

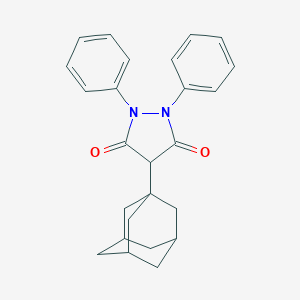
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)